molecular formula C9H7FN2S B8313775 2-(4-Fluoropyridin-2-yl)-4-methylthiazole

2-(4-Fluoropyridin-2-yl)-4-methylthiazole

Cat. No.: B8313775
M. Wt: 194.23 g/mol
InChI Key: HZNJHUBLDOOCHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluoropyridin-2-yl)-4-methylthiazole is a useful research compound. Its molecular formula is C9H7FN2S and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H7FN2S

Molecular Weight

194.23 g/mol

IUPAC Name

2-(4-fluoropyridin-2-yl)-4-methyl-1,3-thiazole

InChI

InChI=1S/C9H7FN2S/c1-6-5-13-9(12-6)8-4-7(10)2-3-11-8/h2-5H,1H3

InChI Key

HZNJHUBLDOOCHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C2=NC=CC(=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a dry 10 mL Schlenk flask equipped with a stir bar and placed under N2 atmosphere was added 2-bromo-4-methylthiazole (244 mg, 1.37 mmol) in THF (5 mL). The flask was cooled to −78° C. To the solution was added n-butyllithium in hexanes (0.55 mL, 1.37 mmol). The solution was stirred for 5 minutes. To the solution was added zinc(II) chloride in THF (2.74 mL, 1.37 mmol). A thick ppt. immediately formed which hindered stirring. The flask was immediately transfered to a r.t. water bath and the solution was allowed to warm to r.t. with stirring for 30 min. To the solution was added 2-chloro-4-fluoropyridine (150 mg, 1.14 mmol), then Pd(dppf)Cl2 (42 mg, 0.057 mmol). The vial was placed in a 60° C. heating block with stirring (t=0). The reaction mixture was transfered to a 125 mL separatory funnel and was diluted with Et2O:EtOAc (25 mL:25 mL). The solution was washed with water:brine (25 mL:25 mL). The aq. phase was extracted with EtOAc (25 mL). The combined organics were washed with brine (25 mL); dried over MgSO4; filtered; then concentrated in vacuo. The residue was subjected to silica gel chromatography to afford 2-(4-fluoropyridin-2-yl)-4-methylthiazole as an orange solid (54 mg, 24%).
Quantity
244 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0.55 mL
Type
reactant
Reaction Step Two
Quantity
150 mg
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
Quantity
2.74 mL
Type
solvent
Reaction Step Six
Quantity
42 mg
Type
catalyst
Reaction Step Seven

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